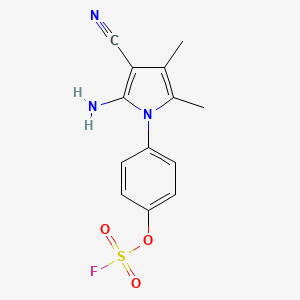
4-(2-amino-3-cyano-4,5-dimethyl-1H-pyrrol-1-yl)phenylsulfurofluoridate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2-amino-3-cyano-4,5-dimethyl-1H-pyrrol-1-yl)phenyl sulfurofluoridate is a complex organic compound that features a pyrrole ring substituted with amino, cyano, and dimethyl groups, along with a phenyl ring attached to a sulfurofluoridate group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-amino-3-cyano-4,5-dimethyl-1H-pyrrol-1-yl)phenyl sulfurofluoridate typically involves multi-step organic reactionsThe phenyl sulfurofluoridate moiety can be introduced via a coupling reaction, such as the Suzuki–Miyaura coupling, which is known for its mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors for better control over reaction conditions and the use of catalysts to enhance reaction rates and selectivity .
化学反応の分析
Types of Reactions
4-(2-amino-3-cyano-4,5-dimethyl-1H-pyrrol-1-yl)phenyl sulfurofluoridate can undergo various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The cyano group can be reduced to form amine derivatives.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like halogens for substitution reactions .
Major Products Formed
The major products formed from these reactions include nitro derivatives from oxidation, amine derivatives from reduction, and various substituted phenyl derivatives from electrophilic aromatic substitution .
科学的研究の応用
4-(2-amino-3-cyano-4,5-dimethyl-1H-pyrrol-1-yl)phenyl sulfurofluoridate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials with specific properties.
作用機序
The mechanism of action of 4-(2-amino-3-cyano-4,5-dimethyl-1H-pyrrol-1-yl)phenyl sulfurofluoridate involves its interaction with specific molecular targets and pathways. The amino and cyano groups can participate in hydrogen bonding and electrostatic interactions with biological molecules, while the pyrrole ring can engage in π-π stacking interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to the compound’s biological effects .
類似化合物との比較
Similar Compounds
Similar compounds include other pyrrole derivatives with amino and cyano substitutions, such as:
- 2-amino-3-cyano-4,5-dimethyl-1H-pyrrole
- 4-(2-amino-3-cyano-1H-pyrrol-1-yl)phenyl sulfurofluoridate .
Uniqueness
What sets 4-(2-amino-3-cyano-4,5-dimethyl-1H-pyrrol-1-yl)phenyl sulfurofluoridate apart is the presence of the sulfurofluoridate group, which can impart unique chemical and biological properties. This group can enhance the compound’s reactivity and interaction with biological targets, making it a valuable compound for research and development .
特性
分子式 |
C13H12FN3O3S |
|---|---|
分子量 |
309.32 g/mol |
IUPAC名 |
2-amino-3-cyano-1-(4-fluorosulfonyloxyphenyl)-4,5-dimethylpyrrole |
InChI |
InChI=1S/C13H12FN3O3S/c1-8-9(2)17(13(16)12(8)7-15)10-3-5-11(6-4-10)20-21(14,18)19/h3-6H,16H2,1-2H3 |
InChIキー |
UHFCVPRTGHSERU-UHFFFAOYSA-N |
正規SMILES |
CC1=C(N(C(=C1C#N)N)C2=CC=C(C=C2)OS(=O)(=O)F)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



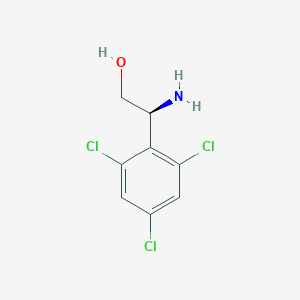



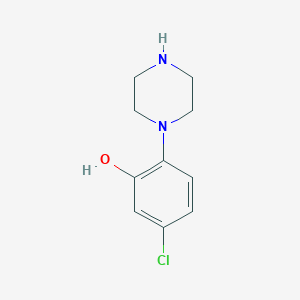
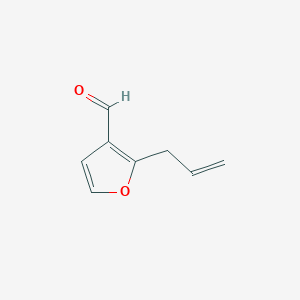
![3,3-Difluoro-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B13552019.png)
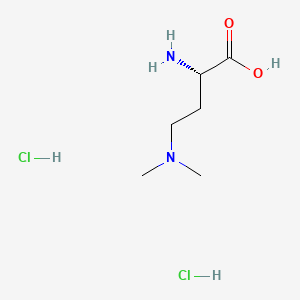
![1H-[1,2,3]triazolo[4,5-b]pyridin-6-aminehydrochloride](/img/structure/B13552029.png)
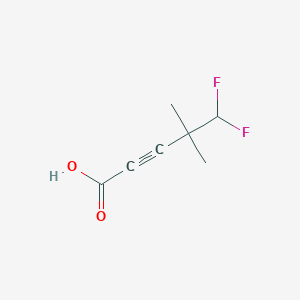
![Methyl 3-[(fluorosulfonyl)oxy]-5-(trifluoromethyl)benzoate](/img/structure/B13552040.png)


